4-Fluorophenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate
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Overview
Description
4-Fluorophenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate is a complex organic compound characterized by its unique structural features, including a fluorophenyl group, a chloro group, a methoxy group, and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorophenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the core benzene ring. The process may include halogenation, methylation, and sulfonation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow processes and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 4-Fluorophenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: In chemistry, 4-Fluorophenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study enzyme inhibition and receptor binding. Its fluorophenyl group can be particularly useful in fluorescence-based assays.
Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals targeting specific diseases. Its ability to interact with biological targets makes it a candidate for further research.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 4-Fluorophenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
4-Bromophenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate
4-Iodophenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate
4-Fluorophenyl 5-bromo-2-methoxy-4-methylbenzene-1-sulfonate
Uniqueness: 4-Fluorophenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate stands out due to its specific combination of functional groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit unique properties that make it more suitable for certain applications.
Properties
IUPAC Name |
(4-fluorophenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFO4S/c1-9-7-13(19-2)14(8-12(9)15)21(17,18)20-11-5-3-10(16)4-6-11/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNVOKOSYRGFFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)OC2=CC=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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